molecular formula C14H24BrN3O3 B13924195 tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate

tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate

Cat. No.: B13924195
M. Wt: 362.26 g/mol
InChI Key: YJTKYTAFFPCFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate: is a complex organic compound that features a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the brominated pyrazole ring, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in scientific research and industrial applications .

Properties

Molecular Formula

C14H24BrN3O3

Molecular Weight

362.26 g/mol

IUPAC Name

tert-butyl N-[3-(4-bromo-2,5-dimethylpyrazol-3-yl)oxypropyl]-N-methylcarbamate

InChI

InChI=1S/C14H24BrN3O3/c1-10-11(15)12(18(6)16-10)20-9-7-8-17(5)13(19)21-14(2,3)4/h7-9H2,1-6H3

InChI Key

YJTKYTAFFPCFER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)OCCCN(C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.